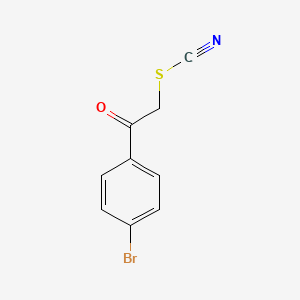

2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXLLQKMZXDTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288524 | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65679-14-3, 55796-76-4 | |

| Record name | 65679-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOPHENACYL THIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Abstract

This compound is an organic compound featuring an α-ketothiocyanate moiety. As a functionalized phenacyl derivative, it holds potential as a versatile synthetic intermediate for the construction of various sulfur- and nitrogen-containing heterocycles. The broader class of organic thiocyanates and their isomers, isothiocyanates, are of significant interest in medicinal chemistry and materials science, exhibiting a range of biological activities including antimicrobial and anticancer properties.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of this compound. It outlines a robust synthetic pathway, details the analytical methodologies required for complete structural elucidation, predicts its core physicochemical properties based on established chemical principles and data from analogous structures, and establishes rigorous safety and handling protocols. The focus is not merely on presenting data, but on explaining the causality behind the experimental design and validation, empowering researchers to confidently synthesize and characterize this compound.

Chemical Identity and Strategic Importance

Nomenclature and Structure

The compound is systematically named This compound . It is also commonly referred to as 4-bromophenacyl thiocyanate.[3] Its structure consists of a 4-bromophenyl ketone core attached to a methylene group, which is in turn substituted with a thiocyanate (-SCN) functional group.

| Identifier | Value |

| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] thiocyanate[3] |

| Synonyms | 4-Bromophenacyl thiocyanate |

| Molecular Formula | C₉H₆BrNOS |

| Molecular Weight | 256.12 g/mol |

| InChI Key | (Predicted) YQZZVYSTLWEGJA-UHFFFAOYSA-N |

| SMILES | N#CSCC(=O)C1=CC=C(Br)C=C1 |

The Thiocyanate vs. Isothiocyanate Isomerism: A Critical Distinction

Organic thiocyanates (R-S-C≡N) are isomers of isothiocyanates (R-N=C=S). While both are valuable in synthesis, their chemical reactivity and biological profiles differ significantly.[4] Isothiocyanates, such as sulforaphane from broccoli, are well-known for their chemopreventive and anticancer activities, acting as electrophiles that react with cellular nucleophiles like cysteine residues in proteins.[5][6] Organic thiocyanates are generally more stable but can serve as precursors to various sulfur-containing compounds or, under certain conditions, isomerize to the more reactive isothiocyanates.[7] Understanding this distinction is crucial when designing experiments or interpreting biological activity data.

Rationale for Investigation

The title compound is a valuable subject for investigation due to several key factors:

-

Synthetic Versatility: The presence of a ketone, an α-methylene group, and a thiocyanate moiety provides multiple reaction sites for derivatization, making it an excellent scaffold for building complex molecules.

-

Precursor to Bioactive Molecules: The thiocyanate group can be readily converted into other functional groups, serving as a key intermediate in the synthesis of thiazoles, thiophenes, and other heterocyclic systems, many of which have documented pharmacological relevance.[8][9]

-

Exploration of Biological Activity: While many isothiocyanates are well-studied, the corresponding thiocyanates are less explored. A thorough characterization of this compound is the first step toward evaluating its potential as a novel therapeutic agent.[2]

Synthesis and Purification

The most direct and reliable method for synthesizing this compound is via the nucleophilic substitution of a halide with a thiocyanate salt. This well-established reaction is highly efficient for α-haloketones.[10]

Retrosynthetic Analysis & Proposed Pathway

The synthesis originates from the commercially available precursor, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide). The core strategy involves a simple Sₙ2 reaction where the thiocyanate anion (SCN⁻) displaces the bromide.

Caption: Retrosynthetic approach for the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound with high purity.

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (1.2 eq)

-

Acetone or Ethanol, reagent grade

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone in a minimal amount of acetone (approx. 10 mL per gram of starting material).

-

Rationale: Acetone is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation while leaving the thiocyanate anion highly nucleophilic. Ethanol can also be used.[7]

-

-

Addition of Nucleophile: Add potassium thiocyanate (1.2 equivalents) to the solution.

-

Rationale: A slight excess of the thiocyanate salt ensures the complete consumption of the limiting electrophile, driving the reaction to completion.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours or at a gentle reflux (approx. 60°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexanes:ethyl acetate mobile phase), observing the disappearance of the starting material spot and the appearance of a new product spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated potassium bromide (KBr) salt. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Extraction: Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Rationale: The washing steps remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.

Purification and Purity Assessment

Purification:

-

Recrystallization: The most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined empirically. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.[11]

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point. Purity is determined by the area percentage of the main product peak.

-

Melting Point: A sharp, well-defined melting range indicates high purity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. aksci.com [aksci.com]

- 4. Isothiocyanates / thiocyanates - Georganics [georganics.sk]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 11. 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 2-(4-Bromophenyl)-2-oxoethyl Thiocyanate Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in drug discovery. Within the vast landscape of organic chemistry, sulfur-containing compounds, particularly those bearing the thiocyanate (-SCN) moiety, have garnered significant interest for their diverse biological activities. This technical guide delves into the core chemistry, plausible biological activities, and evaluative methodologies for a specific class of these compounds: 2-(4-Bromophenyl)-2-oxoethyl thiocyanate derivatives. While direct experimental data on this precise scaffold remains nascent, this document synthesizes current knowledge on related α-thiocyanato ketones and other organothiocyanates to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore their synthesis, potential as antimicrobial, anticancer, and anti-inflammatory agents, and provide detailed protocols for their investigation, thereby laying the groundwork for future research and development in this promising area.

Introduction: The Thiocyanate Moiety as a Pharmacophore

Organic thiocyanates are a class of compounds characterized by the presence of a -S-C≡N functional group. They serve as versatile intermediates in organic synthesis, allowing for the facile introduction of sulfur-containing functionalities.[1] Beyond their synthetic utility, many thiocyanate derivatives have demonstrated a breadth of biological activities, including antimicrobial, antiparasitic, and anticancer effects.[2] The thiocyanate group's unique electronic and steric properties can significantly influence a molecule's interaction with biological targets.

This guide focuses on α-thiocyanato ketones, specifically those derived from 4-bromoacetophenone. The general structure features a carbonyl group adjacent to a methylene group bearing the thiocyanate, and a bromine-substituted phenyl ring. This combination of a reactive α-keto thiocyanate system and a halogenated aromatic ring suggests a high potential for bioactivity, which we will explore in the subsequent sections.

Synthesis and Characterization

The synthesis of this compound and its derivatives generally falls under the broader category of α-thiocyanation of ketones. Several methods have been reported for this transformation, offering researchers a variety of conditions to suit their specific needs.

General Synthetic Approach: α-Thiocyanation of 4-Bromoacetophenone

A common and efficient method for the synthesis of α-oxo thiocyanates is the direct α-thiocyanation of the corresponding ketone.[3] For the synthesis of this compound, 4-bromoacetophenone would serve as the starting material.

A plausible and practical approach involves the use of an iron(III) chloride-mediated reaction. This method is advantageous due to the use of an inexpensive and readily available catalyst, proceeding under mild conditions with high selectivity and yielding very good results.[3]

Experimental Protocol: FeCl₃-Mediated α-Thiocyanation of 4-Bromoacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Addition of Reagents: To this solution, add ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) (typically 1.2-1.5 equivalents).

-

Catalyst Introduction: Add anhydrous iron(III) chloride (FeCl₃) (catalytic amount, e.g., 0.1 equivalents) to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities and Mechanistic Insights

While direct studies on this compound derivatives are limited, we can extrapolate their potential biological activities based on the extensive research conducted on structurally related compounds.

Antimicrobial Activity

Organic compounds containing the thiocyanate moiety have shown promising antimicrobial activity.[4] The antimicrobial action is often attributed to the ability of the thiocyanate group to interact with essential biomolecules in pathogens, such as enzymes containing thiol groups, thereby disrupting cellular processes.

Structure-Activity Relationship (SAR) Insights:

-

Aromatic vs. Aliphatic: Aromatic isothiocyanates have been suggested to possess superior antimicrobial activity compared to their aliphatic counterparts, possibly due to their ability to more effectively cross bacterial membranes.[5]

-

Halogenation: The presence of halogens, such as chlorine, on the aryl ring of allylic thiocyanates has been shown to enhance antimicrobial activity, with dichloro-substituted analogs exhibiting significant potency against methicillin-resistant Staphylococcus aureus (MRSA).[4] The bromine atom in the 4-position of the phenyl ring in our target compound could therefore be a key contributor to its potential antimicrobial efficacy.

-

α-Keto Group: The electrophilic nature of the carbonyl group adjacent to the thiocyanate may enhance the reactivity of the molecule, potentially leading to increased interaction with nucleophilic residues in bacterial proteins.

Hypothesized Mechanism of Antimicrobial Action:

The this compound derivatives may exert their antimicrobial effect by disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways. The electrophilic nature of the compound could lead to the inactivation of key enzymes through covalent modification of cysteine residues.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[6]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to 0.5 McFarland standard.

-

Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of a solution of the this compound derivative at various concentrations into the wells. A solvent control should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of organic isothiocyanates, and their sulfur isosteres, the thiocyanates, are also gaining attention in this area.[7][8] The mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Structure-Activity Relationship (SAR) Insights:

-

Isosteric Replacement: Studies comparing phenylalkyl isothiocyanates with their isoselenocyanate analogs have shown that the selenium-containing compounds often exhibit lower IC₅₀ values, indicating higher potency.[7] Interestingly, converting an active selenocyanate to a thiocyanate has been shown to greatly reduce potency against phytopathogens, suggesting the nature of the chalcogen is critical.[9] This highlights the importance of empirical testing for the this compound scaffold.

-

Alkyl Chain Length: In some series of isothiocyanates and isoselenocyanates, increasing the length of the alkyl chain between the phenyl ring and the functional group has been correlated with increased anticancer efficacy.[7] While our target compound has a short, rigid 2-oxoethyl linker, this principle underscores the importance of the spacer group.

-

Substitution on the Phenyl Ring: The electronic properties of substituents on the aromatic ring can significantly impact biological activity. The electron-withdrawing nature of the bromine atom at the para-position in this compound could influence its interaction with biological targets and its overall cytotoxic profile.

Hypothesized Mechanism of Anticancer Action:

The anticancer activity of this compound derivatives could be mediated through the induction of oxidative stress within cancer cells, leading to apoptosis. The α,β-unsaturated ketone system can act as a Michael acceptor, reacting with cellular nucleophiles like glutathione and cysteine residues in proteins, thereby disrupting cellular redox balance and triggering cell death pathways. Ketone bodies themselves have been shown to inhibit the proliferation of cancer cells, suggesting the 2-oxoethyl moiety may contribute to the overall effect.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxicity of potential anticancer compounds.[12][13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Anti-inflammatory Activity

The thiocyanate ion itself has been implicated in the modulation of inflammatory responses.[15] Isothiocyanates, such as sulforaphane, are well-known for their potent anti-inflammatory effects, which are often mediated through the Nrf2 signaling pathway.[16]

Hypothesized Mechanism of Anti-inflammatory Action:

This compound derivatives may exhibit anti-inflammatory properties by modulating key inflammatory pathways. As electrophilic species, they could potentially activate the Nrf2 pathway, leading to the upregulation of antioxidant and cytoprotective genes. Additionally, they might inhibit pro-inflammatory signaling pathways such as NF-κB, thereby reducing the expression of inflammatory mediators like cytokines and chemokines.

Quantitative Data Summary

As direct experimental data for this compound derivatives is not yet available in the public domain, the following table provides a conceptual framework for how such data could be presented. The values are hypothetical and for illustrative purposes only.

| Derivative | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC (µM) |

| This compound | S. aureus | Antimicrobial | 15.6 |

| This compound | E. coli | Antimicrobial | 31.2 |

| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | 8.5 |

| This compound | A549 (Lung Cancer) | Cytotoxicity | 12.1 |

| This compound | RAW 264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | 25.0 |

Conclusion and Future Directions

The exploration of this compound derivatives represents a compelling avenue for the discovery of novel therapeutic agents. Based on the established biological activities of related α-thiocyanato ketones and other organothiocyanates, there is a strong rationale to investigate these compounds for their potential antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility of this class of compounds further enhances their appeal for medicinal chemistry programs.

Future research should focus on the systematic synthesis of a library of this compound derivatives with variations in the substitution pattern of the phenyl ring. These compounds should then be subjected to a comprehensive panel of in vitro biological assays, including those detailed in this guide. Promising lead compounds can then be advanced to in vivo studies to evaluate their efficacy and safety profiles. A thorough investigation of their mechanism of action will be crucial for understanding their therapeutic potential and for guiding future drug design efforts. This technical guide provides a foundational framework to initiate and advance such a research program.

References

- Yadav, J. S., Reddy, B. V. S., Reddy, U. V. S., & Chary, D. N. (2008). A simple and efficient FeCl3-mediated method for the α-thiocyanation of ketones. Synthesis, 2008(08), 1283-1287.

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by cyanation. Retrieved from [Link]

- Greco, T., Fimognari, C., & Lenzi, M. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 10(4), 567.

- Journal of Medical, Chemical and Biomedical Engineering. (2025).

- Molecules. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections.

- Chemical Reviews Letters. (2025).

- Journal of Medicinal Chemistry. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors.

- Vyas, S., Sharma, M., & Singh, R. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of medicinal chemistry, 51(24), 7927–7935.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Journal of the Science of Food and Agriculture. (2026).

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.

- Poff, A. M., Ari, C., Arnold, P., Seyfried, T. N., & D'Agostino, D. P. (2014). Ketone bodies induce unique inhibition of tumor cell proliferation and enhance the efficacy of anti-cancer agents. PloS one, 9(6), e100050.

-

ResearchGate. (n.d.). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties | Request PDF. Retrieved from [Link]

-

PubMed. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Retrieved from [Link]

- Silveira, C. C., Mendes, S. R., & Sá, M. M. (2013). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Brazilian Journal of Microbiology, 44(4), 1279–1284.

- Molecules. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections.

-

ResearchGate. (n.d.). Effect of ketone bodies on cell growth. Four different cancer cell.... Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for synthesis of α-thiocyanato carbonyl compounds: a) oxidative.... Retrieved from [Link]

-

Semantic Scholar. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

MDPI. (2021). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Retrieved from [Link]

-

University of Cincinnati. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

-

MDPI. (2024). Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef. Retrieved from [Link]

-

MDPI. (2021). Effects of Allyl Isothiocyanate on Oxidative and Inflammatory Stress in Type 2 Diabetic Rats. Retrieved from [Link]

-

University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. Retrieved from [Link]

-

YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-Inflammatory and Anti-Microbial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model. Retrieved from [Link]

-

Journal of Medical, Chemical and Biomedical Engineering. (2025). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. Retrieved from [Link]

-

PubMed. (2015). Research progress in structure-activity relationship of bioactive peptides. Retrieved from [Link]

-

ResearchGate. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Retrieved from [Link]

-

PubMed. (2001). Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines. Retrieved from [Link]

-

PubMed. (2001). Antibacterial and mutagenic activities of new isothiocyanate derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]

-

MDPI. (2020). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress on the Synthesis and Applications of Thiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) illustration of 2‐acyl 4‐methyl.... Retrieved from [Link]

-

International Journal of Drug Delivery. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 4. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 10. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. clyte.tech [clyte.tech]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Heterocyclic Synthesis: A Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl Thiocyanate

Abstract

This technical guide provides an in-depth exploration of 2-(4-bromophenyl)-2-oxoethyl thiocyanate, a pivotal synthetic intermediate in the construction of diverse heterocyclic scaffolds. Primarily targeting researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, characterization, and reactivity of this versatile building block. We will delve into the mechanistic underpinnings of its utility, with a strong focus on its role in the celebrated Hantzsch thiazole synthesis, a cornerstone reaction for generating a class of compounds with significant therapeutic potential. Detailed, field-tested protocols for the synthesis of the intermediate and its subsequent transformation into biologically active 4-(4-bromophenyl)thiazole derivatives are provided. Furthermore, this guide summarizes the extensive body of research highlighting the antimicrobial, antifungal, and anticancer activities of these derivatives, thereby underscoring the strategic importance of this compound in modern drug discovery pipelines.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of synthetic organic chemistry, intermediates that possess multiple, orthogonally reactive functional groups are of immense value. They serve as versatile platforms from which molecular complexity can be efficiently built. This compound is a prime exemplar of such a molecule. It incorporates three key features: an activated carbonyl group, a reactive α-thiocyanate moiety, and a bromophenyl ring amenable to further functionalization, for instance, through cross-coupling reactions.

The core utility of this intermediate lies in its role as a precursor to substituted thiazoles, a privileged scaffold in medicinal chemistry. The thiazole ring is a key component in a multitude of approved drugs, including the anticancer agent Tiazofurin and the antiviral Ritonavir[1][2]. The 4-(4-bromophenyl)thiazole core, in particular, has been the subject of intensive research, demonstrating a broad spectrum of biological activities[1][3]. This guide serves as a comprehensive resource for harnessing the synthetic potential of this compound to access these valuable molecular architectures.

Synthesis and Characterization

The synthesis of this compound is a straightforward two-step process commencing from the commercially available 4-bromoacetophenone. The workflow involves an initial α-bromination followed by nucleophilic substitution with a thiocyanate salt.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

The precursor, 2-bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide), is readily prepared by the α-bromination of 4-bromoacetophenone. This reaction is typically performed using elemental bromine in a suitable solvent, often with a catalytic amount of acid to promote enolization.

Experimental Protocol: α-Bromination of 4-Bromoacetophenone

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 4-bromoacetophenone (19.9 g, 100 mmol) in 100 mL of glacial acetic acid.

-

Bromination: Warm the solution to 40-50 °C. From the dropping funnel, add a solution of bromine (16.0 g, 100 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes. The red-brown color of bromine should discharge upon addition.

-

Reaction Monitoring: Stir the reaction mixture at 50 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.

-

Isolation: The solid product will precipitate. Collect the white to off-white solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield 2-bromo-1-(4-bromophenyl)ethanone as a white crystalline solid.

Characterization Data for 2-Bromo-1-(4-bromophenyl)ethanone:

-

Molecular Formula: C₈H₆Br₂O[1]

-

Molecular Weight: 277.94 g/mol [1]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 108-111 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8.6 Hz, 2H), 7.65 (d, J=8.6 Hz, 2H), 4.41 (s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.3, 132.5, 132.1, 130.3, 129.2, 30.4.

Step 2: Synthesis of this compound

The target intermediate is synthesized via a nucleophilic substitution (Sₙ2) reaction where the bromide of 2-bromo-1-(4-bromophenyl)ethanone is displaced by the thiocyanate anion. This reaction is analogous to the well-established synthesis of phenacyl thiocyanate[4].

Experimental Protocol: Thiocyanation of 2-Bromo-1-(4-bromophenyl)ethanone

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium thiocyanate (KSCN) (10.7 g, 110 mmol) in 150 mL of acetone.

-

Reaction: To the stirred suspension, add 2-bromo-1-(4-bromophenyl)ethanone (27.8 g, 100 mmol).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (potassium bromide) will be observed. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter off the potassium bromide precipitate and wash it with a small amount of acetone.

-

Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product as a solid.

Expected Characterization Data:

-

Molecular Formula: C₉H₆BrNOS

-

Molecular Weight: 256.12 g/mol

-

Appearance: White to pale yellow solid.

-

IR (KBr, cm⁻¹): A sharp, strong absorption band characteristic of the C≡N stretch in a thiocyanate group is expected around 2140-2160 cm⁻¹ . Other expected peaks include a strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹ and bands corresponding to the aromatic ring.

-

¹H NMR (CDCl₃, 400 MHz): The methylene protons (CH₂) adjacent to the thiocyanate group are expected to appear as a singlet at approximately δ 4.5-4.7 ppm . The aromatic protons will appear in the region of δ 7.6-8.0 ppm, showing the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals are expected for the carbonyl carbon (~189 ppm), the carbons of the aromatic ring, the methylene carbon (~35-40 ppm), and the thiocyanate carbon (C≡N) (~110-115 ppm).

Reactivity and Mechanistic Insight: The Hantzsch Thiazole Synthesis

The primary synthetic utility of this compound stems from its role as an electrophilic component in cyclocondensation reactions. It is a key synthon in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring[5][6].

While the traditional Hantzsch synthesis employs an α-halo ketone and a thioamide, using an α-thiocyanato ketone like our title compound offers a valuable alternative. The reaction proceeds with a thioamide or thiourea to yield 2-substituted or 2-amino-4-(4-bromophenyl)thiazoles, respectively.

Caption: Key steps in the Hantzsch synthesis of a 2-aminothiazole.

Causality in Mechanism:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic methylene carbon of this compound. The thiocyanate group (-SCN) acts as a good leaving group, analogous to a halide in the classic Hantzsch reaction.

-

Intermediate Formation: This Sₙ2 displacement forms an S-alkylated isothiourea intermediate.

-

Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of one of the nitrogen atoms of the isothiourea moiety onto the electrophilic carbonyl carbon.

-

Dehydration and Aromatization: The resulting tetrahedral intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic 2-aminothiazole ring system.

This mechanistic pathway highlights the self-validating nature of the protocol; the inherent reactivity of the starting materials logically dictates the formation of the thermodynamically stable aromatic heterocyclic product.

Application in Drug Development: Synthesis of Bioactive Thiazoles

The true value of this compound is realized in the synthesis of derivatives with potent biological activity. The resulting 4-(4-bromophenyl)thiazole scaffold is a recurring motif in compounds screened for antimicrobial, antifungal, and anticancer properties[1][3]. The bromophenyl group not only contributes to the overall lipophilicity and electronic properties of the molecule but also serves as a handle for further diversification through cross-coupling chemistry.

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This core structure is the gateway to a vast library of derivatives. It is most efficiently prepared in a one-pot reaction from 2-bromo-1-(4-bromophenyl)ethanone and thiourea, where our title compound is a transient, in-situ generated intermediate.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

-

Setup: In a 250 mL round-bottom flask, combine 2-bromo-1-(4-bromophenyl)ethanone (13.9 g, 50 mmol) and thiourea (4.2 g, 55 mmol).

-

Solvent: Add 100 mL of ethanol to the flask.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature. A solid precipitate will form. Pour the mixture into 200 mL of cold water and neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with copious amounts of water, and dry.

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/DMF mixture to afford pure 2-amino-4-(4-bromophenyl)thiazole as a crystalline solid.

Biological Activity of Derivatives

The 2-amino group of 2-amino-4-(4-bromophenyl)thiazole is readily functionalized, most commonly through condensation with aldehydes to form Schiff bases, which have shown significant biological promise.

| Compound Type | Biological Activity | Key Findings | Reference(s) |

| Schiff Bases of 2-amino-4-(4-bromophenyl)thiazole | Antimicrobial | Several derivatives exhibit potent activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, comparable to standard drugs like norfloxacin. | [1][3] |

| Schiff Bases of 2-amino-4-(4-bromophenyl)thiazole | Antifungal | Derivatives have shown significant activity against pathogenic fungi such as C. albicans and A. niger, with MIC values comparable to fluconazole. | [1][3] |

| Schiff Bases of 2-amino-4-(4-bromophenyl)thiazole | Anticancer | A derivative bearing a 4-hydroxy-3-methoxybenzylidene substituent showed potent cytotoxic activity against the MCF-7 human breast cancer cell line, with an IC₅₀ value comparable to the standard drug 5-fluorouracil. | [1] |

The consistent emergence of potent bioactivity from this scaffold validates the use of this compound as a strategic starting point for hit-to-lead campaigns in drug discovery. The presence of the bromine atom is particularly noteworthy, as halogen bonding can play a crucial role in ligand-receptor interactions, and its replacement via cross-coupling allows for systematic Structure-Activity Relationship (SAR) studies.

Conclusion

This compound stands out as a highly effective and versatile synthetic intermediate. Its facile, two-step synthesis from readily available materials and its predictable reactivity make it an invaluable tool for organic and medicinal chemists. As the key building block for the 4-(4-bromophenyl)thiazole core, it provides rapid access to compound libraries with demonstrated and promising therapeutic potential. The protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic power of this lynchpin intermediate in the quest for novel heterocyclic compounds and the development of next-generation therapeutics.

References

-

Sharma, P., Sharma, R., & Kumar, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

Organic Syntheses Procedure. 4-bromoacetophenone. [Link]

-

Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

-

Dotsenko, V. V., et al. (2025). Phenacyl thiocyanate: crystal structure, conformational features and herbicide safening effects of the condensation product with isatin. ResearchGate. [Link]

-

Supporting Information for "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols". The Royal Society of Chemistry. [Link]

-

Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). The infrared spectra of organic thiocyanates and isothiocyanates. Spectrochimica Acta, 13(4), 296–299. [Link]

-

Mathias, A. (1965). The analysis of alkyl thiocyanates and isothiocyanates by NMR. Tetrahedron, 21(5), 1073–1075. [Link]

-

Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

-

Systematic Review On Thiazole And Its Applications. Kuey. [Link]

-

Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2849. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. A Facile and Efficient Synthesis of α-Bromo Ketones using N-Bromosuccinimide under Ultrasonic Irradiation. [Link]

-

Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). MDPI. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Hantzsch thiazole synthesis. Pharmaguideline. [Link]

Sources

- 1. 2-Bromo-1-(4-bromophenyl)-ethanone | 132309-76-3 [chemicalbook.com]

- 2. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Reactivity of the Alpha-Thiocyanato Ketone Group

Introduction

The α-thiocyanato ketone moiety is a fascinating and synthetically versatile functional group that has garnered significant attention from the scientific community, particularly those in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core reactivity of α-thiocyanato ketones. We will delve into their synthesis, explore their diverse chemical transformations with a focus on the underlying mechanisms, and provide practical, field-proven insights and experimental protocols. The unique juxtaposition of a carbonyl group and a thiocyanate group on adjacent carbon atoms imbues these molecules with a rich and varied reactivity profile, making them valuable precursors for a wide array of heterocyclic compounds and other important organic molecules.[5][6]

Synthesis of Alpha-Thiocyanato Ketones

The accessibility of α-thiocyanato ketones is crucial for their application in synthetic chemistry. Several methodologies have been developed for their preparation, ranging from classical approaches to modern, more sustainable methods.

Direct Thiocyanation of Carbonyl Compounds

One of the most straightforward methods for the synthesis of α-thiocyanato ketones is the direct thiocyanation of ketones at the α-position. This transformation can be achieved using various thiocyanating agents and catalysts. A notable example is the iron(III) chloride-mediated α-thiocyanation of ketones.[7][8] This method is advantageous due to the use of an inexpensive and readily available Lewis acid catalyst, affording the desired products in good yields and with high selectivity under mild conditions.[7][8]

Oxy- and Hydroxy-thiocyanation of Alkenes and Alkynes

Recent advancements have focused on the direct difunctionalization of unsaturated hydrocarbons. The oxy- and hydroxy-thiocyanation of alkenes and alkynes has emerged as a powerful tool for the synthesis of α-thiocyanato ketones and related β-thiocyanato alcohols.[1][2][3][4] These reactions often proceed via radical pathways and can be promoted by various catalytic systems, including photocatalysts.[1] For instance, the use of a heterogeneous boron-doped TiO2 nanoparticle photocatalyst allows for the efficient oxy-thiocyanation of styrenes and alkynes under visible light irradiation.[1]

Decarboxylative Ketonization of Acrylic Acids

An environmentally friendly approach involves the visible-light-mediated decarboxylative functionalization of readily available acrylic acids.[6] This method utilizes an inexpensive organic dye as a photocatalyst and dioxygen as both an oxygen source and an oxidant to generate α-thiocyanato ketones from acrylic acids and ammonium thiocyanate.[6] The reaction proceeds under mild conditions and offers a green alternative to traditional methods.[6]

Summary of Synthetic Methods

| Method | Substrate | Reagents | Key Features | Reference |

| Direct α-Thiocyanation | Ketones | FeCl₃, KSCN | Inexpensive, mild conditions, high selectivity | [7][8] |

| Oxy-thiocyanation | Alkenes/Alkynes | NH₄SCN, Oxidant/Photocatalyst | Direct difunctionalization, radical mechanism | [1] |

| Decarboxylative Ketonization | Acrylic Acids | NH₄SCN, Photocatalyst, O₂ | Green chemistry, mild conditions | [6] |

| From Vinyl Azides | Vinyl Azides | K₂S₂O₈, KSCN | Transition-metal-free, regioselective | [5] |

Reactivity and Synthetic Applications

The dual functionality of α-thiocyanato ketones dictates their reactivity, making them valuable intermediates in the synthesis of a variety of organic compounds, most notably sulfur- and nitrogen-containing heterocycles.

Cyclization Reactions: The Gateway to Thiazoles

The most prominent reaction of α-thiocyanato ketones is their cyclization to form thiazole derivatives. This transformation is a cornerstone of heterocyclic chemistry and has significant implications for drug discovery, as the thiazole scaffold is present in numerous biologically active molecules.

Hantzsch Thiazole Synthesis and its Variations

The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. A significant variation of this synthesis utilizes α-thiocyanato ketones as the α-haloketone equivalent. The reaction with thioamides or thioureas provides a direct route to substituted thiazoles.

For instance, the reaction of an α-thiocyanato ketone with a primary thioamide leads to the formation of a 2,4-disubstituted thiazole. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the thiocyanate group, followed by an intramolecular cyclization and dehydration.

Synthesis of 2-Hydroxythiazoles

The cyclization of α-thiocyanato ketones in an aqueous acidic or alkaline medium provides a direct route to 2-hydroxythiazoles. This reaction can be performed at room temperature or with gentle heating. The mechanism involves the intramolecular attack of the enol or enolate oxygen on the carbon of the thiocyanate group, followed by tautomerization.

Nucleophilic Substitution and Functional Group Interconversion

The thiocyanate group in α-thiocyanato ketones can act as a leaving group in nucleophilic substitution reactions, although this is less common than its participation in cyclizations. More frequently, the thiocyanate group itself is the site of nucleophilic attack. For example, reaction with amines can lead to the formation of isothiourea derivatives.

Reduction of the Carbonyl and Thiocyanate Groups

The ketone and thiocyanate functionalities can be selectively or simultaneously reduced. Standard reducing agents for ketones, such as sodium borohydride, can reduce the carbonyl group to a secondary alcohol, yielding a β-hydroxy thiocyanate. The reduction of the thiocyanate group typically requires stronger reducing agents and can lead to the formation of thiols.

Experimental Protocols

To provide a practical context, we present a detailed, self-validating protocol for a key transformation.

Protocol: Synthesis of 2-Amino-4-phenylthiazole from α-Thiocyanatoacetophenone

This protocol is an adaptation of the Hantzsch thiazole synthesis.

Materials:

-

α-Thiocyanatoacetophenone

-

Thiourea

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Deionized water

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-thiocyanatoacetophenone (10 mmol) and thiourea (10 mmol) in absolute ethanol (50 mL).

-

Acidification: To the stirred solution, add 2-3 drops of concentrated hydrochloric acid as a catalyst.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product should form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

-

Neutralization and Purification: Suspend the collected solid in deionized water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. The free base of 2-amino-4-phenylthiazole will precipitate. Collect the solid by vacuum filtration, wash with deionized water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Self-Validation:

-

TLC Analysis: Compare the reaction mixture to the starting materials to confirm the consumption of reactants and the formation of a new, more polar spot corresponding to the product.

-

Melting Point: The purified product should have a sharp melting point consistent with the literature value.

-

Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Drug Discovery and Materials Science

The facile conversion of α-thiocyanato ketones into a diverse range of heterocyclic structures, particularly thiazoles, makes them highly valuable in the field of drug discovery. The thiazole ring is a privileged scaffold found in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, the sulfur and nitrogen atoms in the resulting heterocycles can participate in coordination with metals, opening up applications in materials science, such as in the development of functional polymers and organic electronics.

Conclusion

The α-thiocyanato ketone group is a powerful and versatile synthon in organic chemistry. Its reactivity is dominated by cyclization reactions, providing efficient access to a variety of heterocyclic systems, most notably thiazoles. The development of modern, efficient, and sustainable methods for the synthesis of α-thiocyanato ketones has further enhanced their utility. This guide has provided a comprehensive overview of their synthesis and reactivity, supported by mechanistic insights and practical protocols, to empower researchers to harness the full synthetic potential of this remarkable functional group.

References

-

Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanat. (2025). Chem Rev Lett, 8, 144-154. [Link]

-

Yadav, J. S., Reddy, B. V. S., Reddy, U. V. S., & Chary, D. N. (2008). A simple and efficient FeCl3-mediated method for the α-thiocyanation of ketones. Synthesis, 2008(08), 1283-1287. [Link]

-

Sardar, S. S., Sarkar, S., De, A., & Majee, A. (2025). Efficient Transition Metal‐Free Potassium Persulfate Promoted Regioselective Ketonization of Vinyl Azides: Advancing α‐Thiocyanated Ketones Synthesis. Asian Journal of Organic Chemistry. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Lighting Up the Organochalcogen Synthesis: A Concise Update of Recent Photocatalyzed Approaches. (2025). ResearchGate. [Link]

-

Wang, Z.-L., Chen, J., He, Y.-H., & Guan, Z. (2021). Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids: An Access to α-Thiocyanate Ketones. The Journal of Organic Chemistry, 86(5), 3741–3749. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, A. A. (2021). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(4), 459-499. [Link]

-

Wang, Z.-L., Chen, J., He, Y.-H., & Guan, Z. (2021). Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids: An Access to α-Thiocyanate Ketones. The Journal of Organic Chemistry, 86(5), 3741–3749. [Link]

-

Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. (n.d.). ResearchGate. [Link]

-

A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. (n.d.). ACS Publications. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids: An Access to α-Thiocyanate Ketones [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate, a molecule of interest for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document will delve into the core chemical properties of this compound, outline a detailed and reliable synthetic protocol, and explore its potential applications, particularly within the landscape of modern therapeutic discovery.

Core Molecular Attributes

This compound, also known by its IUPAC name 2-thiocyanato-1-(4-bromophenyl)ethanone, is an α-thiocyanatoketone. Its structure is characterized by a 4-bromophenyl group attached to a carbonyl carbon, which is adjacent to a methylene group bearing a thiocyanate functional group.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below. The molecular formula was determined by elemental composition, and the molecular weight was calculated from the atomic weights of the constituent elements.

| Property | Value |

| Molecular Formula | C₉H₆BrNOS |

| Molecular Weight | 256.12 g/mol |

| IUPAC Name | 2-thiocyanato-1-(4-bromophenyl)ethanone |

Synthesis of this compound

The synthesis of α-thiocyanatoketones is a well-established area of organic chemistry. The most direct and efficient method for preparing this compound is through the nucleophilic substitution of a corresponding α-haloketone with a thiocyanate salt. The precursor, 2-bromo-1-(4-bromophenyl)ethanone (commonly known as p-bromophenacyl bromide), is commercially available and serves as the ideal starting material.

Reaction Principle

The synthesis relies on an Sₙ2 reaction mechanism where the thiocyanate anion (SCN⁻) acts as the nucleophile, displacing the bromide ion from the α-carbon of p-bromophenacyl bromide. The carbonyl group α to the reacting carbon enhances the reactivity of the substrate towards nucleophilic attack.

Experimental Protocol

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Acetone (anhydrous)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-bromophenyl)ethanone in anhydrous acetone.

-

Addition of Thiocyanate Salt: To the stirred solution, add 1.1 to 1.5 equivalents of potassium thiocyanate (or ammonium thiocyanate). The slight excess of the thiocyanate salt ensures the complete conversion of the starting material.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. Gentle heating under reflux can be employed to accelerate the reaction rate if necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the inorganic salt by-product (potassium bromide or ammonium bromide) will precipitate out of the acetone solution.

-

Filter the reaction mixture to remove the precipitated salt.

-

The filtrate, containing the desired product, is then concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Visualizing the Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

Organic thiocyanates and isothiocyanates are recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry.[1] The presence of the electrophilic thiocyanate group allows for potential covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can be a mechanism for targeted inhibition.[1]

Anticancer Potential

Many isothiocyanate-containing compounds, both naturally occurring and synthetic, have demonstrated significant anticancer properties.[2][3] These compounds can modulate various cellular pathways involved in cancer progression, including apoptosis, cell cycle arrest, and angiogenesis. The structural motif of this compound, combining an aryl ketone with a reactive thiocyanate, presents an interesting candidate for screening in anticancer assays.

Antimicrobial Activity

Thiophene and isothiocyanate derivatives have been reported to possess antimicrobial properties.[4][5] The thiocyanate group can interfere with microbial metabolic processes. Therefore, this compound could be explored as a potential lead compound for the development of new antibacterial or antifungal agents.

Enzyme Inhibition

The electrophilic nature of the thiocyanate group makes it a potential warhead for covalent enzyme inhibitors. This is a particularly attractive strategy in drug design for achieving high potency and prolonged duration of action. Target classes for such compounds could include proteases, kinases, and other enzymes with reactive cysteine residues in their active sites.

Conclusion

This compound is a readily accessible compound with a straightforward and high-yielding synthesis. Its molecular architecture, featuring a reactive thiocyanate group appended to a brominated aromatic ketone, makes it a promising candidate for further investigation in the realm of drug discovery. The insights provided in this guide are intended to facilitate the synthesis and exploration of this molecule and its analogs for the development of novel therapeutic agents.

References

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). Retrieved from [Link]

-

Fun, H.-K., Quah, C. K., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1673. Retrieved from [Link]

-

Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. Retrieved from [Link]

-

Kiefer, F., & Wink, M. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(15), 4485. Retrieved from [Link]

-

ResearchGate. (2011). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (2020). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. Retrieved from [Link]

- Google Patents. (1951). Preparation of alkyl thiocyanates.

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]

-

MDPI. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

Uher, M., et al. (1987). Synthesis of 2-substituted 6-bromo-4H-benzo[e]-1,3-thiazines by the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate. Collection of Czechoslovak Chemical Communications, 52(3), 755-760. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

-

PubMed. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Retrieved from [Link]

-

ResearchGate. (2018). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from [Link]

-

MDPI. (2022). Dietary Isothiocyanates, Sulforaphane and 2-Phenethyl Isothiocyanate, Effectively Impair Vibrio cholerae Virulence. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethanone, 1-(4-bromophenyl)-, oxime. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-chlorophenyl)-2-oxoethyl thiocyanate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Predicted Spectroscopic Profile of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predicted spectroscopic profile of the compound 2-(4-Bromophenyl)-2-oxoethyl thiocyanate. In the absence of direct experimental data in publicly accessible literature, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable, in-depth analysis. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control, offering a detailed interpretation of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols for data acquisition, and visual aids to elucidate structural and spectroscopic relationships.

Introduction

This compound is an α-keto thiocyanate, a class of compounds recognized for their utility as synthetic intermediates in the preparation of various heterocyclic systems, including thiazoles and pyrimidines. The presence of a reactive α-thiocyanato ketone moiety, coupled with a brominated aromatic ring, makes this molecule a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides a foundational spectroscopic dataset, predicted from established chemical shift values, fragmentation patterns, and vibrational frequencies of related functional groups and molecular scaffolds.

Synthesis and Sample Preparation

The synthesis of α-keto thiocyanates is typically achieved through the nucleophilic substitution of an α-halo ketone with a thiocyanate salt.[1][2] For the title compound, a probable and efficient synthetic route involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with a suitable thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an aprotic polar solvent like acetone or acetonitrile.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in acetone.

-

Addition of Thiocyanate: Add potassium thiocyanate (1.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the potassium bromide precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carbonyl (C=O) group and the thiocyanate (-S-C≡N) group.

Predicted IR Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| C=O (Aryl Ketone) | ~1690 | Strong | The carbonyl group of an aryl ketone typically absorbs in the range of 1685-1700 cm⁻¹.[3][4] Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone. |

| S-C≡N (Thiocyanate) | ~2150 | Strong, Sharp | The C≡N triple bond in a thiocyanate group gives a characteristic sharp and strong absorption in the 2140-2175 cm⁻¹ region.[5][6] |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H (Methylene) | 2920-2960 | Medium | Asymmetric and symmetric stretching of the -CH₂- group. |

| C=C (Aromatic) | 1585, 1480 | Medium-Strong | In-plane skeletal vibrations of the benzene ring. |

| C-Br | 500-600 | Medium | Stretching vibration of the carbon-bromine bond. |

Interpretation and Causality

The strong, sharp peak around 2150 cm⁻¹ is a definitive indicator of the thiocyanate functionality. The intense absorption at approximately 1690 cm⁻¹ confirms the presence of a conjugated ketone. The combination of these two prominent peaks, along with the absorptions in the aromatic region, provides a unique fingerprint for the target molecule. The exact positions of these peaks can be influenced by the solvent and the physical state of the sample.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two main sets of signals: one for the aromatic protons and a singlet for the methylene protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to C=O) | ~7.90 | Doublet | 2H | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield.[9][10] They will be split by the adjacent meta protons. |

| Ar-H (meta to C=O) | ~7.70 | Doublet | 2H | Protons meta to the carbonyl group are less deshielded. They will be split by the adjacent ortho protons. |

| -CH₂- | ~4.50 | Singlet | 2H | The methylene protons are adjacent to both a carbonyl group and a thiocyanate group, both of which are electron-withdrawing, causing a significant downfield shift.[11][12] |

Interpretation and Causality

The 1,4-disubstituted (para) pattern of the benzene ring is expected to give rise to a characteristic pair of doublets, often appearing as an AA'BB' system.[13][14] The singlet for the methylene protons at a relatively high chemical shift is a key feature, confirming its position between two electronegative functional groups.

The following diagram illustrates the key proton environments.

Caption: Key proton environments in this compound. Note: An actual chemical structure image would be used here.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~190 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[15] |

| Ar-C (ipso, C-Br) | ~130 | The carbon attached to bromine shows a moderate chemical shift. |

| Ar-C (ipso, C-C=O) | ~135 | The carbon attached to the carbonyl group. |

| Ar-CH (ortho to C=O) | ~130 | Aromatic CH carbons. |

| Ar-CH (meta to C=O) | ~132 | Aromatic CH carbons. |

| -S-C≡N | ~112 | The carbon of the thiocyanate group typically appears in this region.[16][17][18] |

| -CH₂- | ~45 | The methylene carbon is shifted downfield due to the adjacent electron-withdrawing groups. |